molecular formula C11H12FNO2 B15224330 5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B15224330
M. Wt: 209.22 g/mol
InChI Key: XKBLOUKUUZVECM-UHFFFAOYSA-N
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Description

5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride (IUPAC name: 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride) is a hydrochloride salt of a tetrahydronaphthalene derivative. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 228 Da . Key physicochemical properties include:

  • LogP: -0.52, indicating moderate hydrophilicity .
  • Polar surface area: 63 Ų, reflecting moderate polarity .

The compound features a partially saturated naphthalene core with amino (-NH₂) and fluoro (-F) substituents at positions 5 and 3, respectively, and a carboxylic acid group at position 1. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)

InChI Key

XKBLOUKUUZVECM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the fluorination of a tetrahydronaphthalene derivative followed by the introduction of an amino group and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (Da) Key Substituents LogP Pharmacological Relevance
Target compound: 5-Amino-3-fluoro-... hydrochloride C₁₁H₁₄ClNO₂ 228 -NH₂, -F, -COOH -0.52 Intermediate in drug synthesis
5-Amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₂ClNO₂ 233.68 (calc.) -NH₂, -Cl, -COOH N/A Limited data; structural analogue
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₀O₃ 190.20 -O (oxo), -COOH N/A Research chemical; GHS hazards (H315, H319, H335)
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid C₁₁H₁₂O₂ 176.21 -COOH N/A Intermediate for Palonosetron synthesis
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid C₁₁H₉BrO₃ 269.09 -Br, -O (oxo), -COOH N/A High purity (>98%); research applications

Key Differences and Implications

Substituent Effects
  • Fluoro vs. Chloro/Bromo : The target compound’s fluoro substituent offers high electronegativity and small atomic radius, enhancing binding affinity in drug-receptor interactions compared to bulkier chloro () or bromo () groups .
  • Amino Group: The -NH₂ group in the target compound and its 2-chloro analogue () may facilitate hydrogen bonding, unlike the oxo (-O) group in and , which introduces ketone reactivity .
Pharmacological Relevance
  • The parent compound (5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid) is a key intermediate in synthesizing Palonosetron, a 5-HT₃ receptor antagonist . The target compound’s amino and fluoro groups could modulate selectivity for similar targets.
  • The oxo derivatives () are associated with higher reactivity and hazards (e.g., skin/eye irritation) due to electrophilic ketone groups .
Physicochemical Properties
  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogues .
  • Crystal Packing : The parent compound () forms centrosymmetric dimers via O–H⋯O hydrogen bonds and π-π interactions (centroid distance: 3.83 Å), which may differ in the target compound due to -F and -NH₂ substituents .

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